![molecular formula C10H18N2OS B564631 Ranitidine-d6 Impurity B CAS No. 1189903-94-3](/img/structure/B564631.png)
Ranitidine-d6 Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ranitidine-d6 Impurity B is a biochemical used for proteomics research . It has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS .
Chemical Reactions Analysis
Ranitidine, the parent compound of Ranitidine-d6 Impurity B, has been found to degrade significantly under acidic, basic, and oxidative stress conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine .Physical And Chemical Properties Analysis
Ranitidine-d6 Impurity B has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Ranitidine, a histamine H2-receptor antagonist, is well-established for its potent inhibition of gastric acid secretion, which is effective in the treatment and prophylaxis of gastrointestinal lesions aggravated by gastric acid secretion (Grant, Langtry, & Brogden, 1989). Its pharmacokinetic properties have been extensively studied, highlighting its effectiveness across various gastrointestinal disorders. However, the specific research applications of Ranitidine-d6 Impurity B, a deuterated form of ranitidine, are not directly addressed in these studies. The deuterated forms are often used in analytical studies to understand the pharmacokinetics and metabolism of drugs more accurately.
Impurity Formation and Detection
Recent concerns have been raised about the presence of N-nitrosodimethylamine (NDMA) impurities in ranitidine products. NDMA is classified as a probable human carcinogen, and its formation can be influenced by various factors, including the presence of nitrate ions, acidity, and temperature. Studies investigating the mechanisms of NDMA formation in ranitidine and the influence of ranitidine impurities, including possibly Ranitidine-d6 Impurity B, are critical for ensuring drug safety and efficacy. Such research highlights the importance of selecting appropriate analytical methods for detecting trace amounts of impurities in drug samples (Monajjemzadeh & Robertson, 2021).
Drug Interaction Potential
Ranitidine’s interaction with other drugs has been the subject of extensive investigation due to its common administration alongside other medications. Understanding the pharmacokinetic interactions of ranitidine, including the potential role of its impurities such as Ranitidine-d6 Impurity B, is essential for predicting and managing drug-drug interactions. This research is crucial for ensuring the safe coadministration of ranitidine with other therapeutic agents (Klotz & Kroemer, 1991).
Mecanismo De Acción
Target of Action
Ranitidine-d6 Impurity B, also known as Ranitidine, primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
Ranitidine-d6 Impurity B acts by reversibly binding to histamine H2 receptors . This binding inhibits the interaction of histamine with these receptors, leading to a reduction in gastric acid secretion . This mechanism helps prevent and treat conditions associated with excessive gastric acid, such as ulcers .
Biochemical Pathways
The primary biochemical pathway affected by Ranitidine-d6 Impurity B is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine-d6 Impurity B reduces the secretion of gastric acid, thereby affecting the overall pathway . The downstream effects include a decrease in gastric volume and hydrogen ion concentration .
Pharmacokinetics
Following oral administration, the absorption of Ranitidine-d6 Impurity B is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of Ranitidine-d6 Impurity B after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine-d6 Impurity B is approximately 15%, and the apparent volume of distribution is greater than body volume . After intravenous administration, plasma concentrations decay in a biexponential manner . The elimination half-life is almost 2 hours and is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, of which most is renal clearance .
Result of Action
The molecular and cellular effects of Ranitidine-d6 Impurity B’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric volume and hydrogen ion concentration . As a result, conditions associated with excessive gastric acid, such as ulcers, can be prevented and treated .
Action Environment
The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of the impurity N-nitrosodimethylamine (NDMA) in Ranitidine-d6 Impurity B . The US FDA found that levels of NDMA in Ranitidine-d6 Impurity B may increase to unacceptable levels over time, posing a risk to consumers .
Safety and Hazards
Direcciones Futuras
The presence of NDMA in ranitidine products continues to be a concern. The pharmaceutical industry is forced to assess a strict control of impurities when manufacturing drug substances and drug products . The future of ranitidine and its impurities, including Ranitidine-d6 Impurity B, will likely involve further investigation into the sources and mechanisms of NDMA formation, as well as the development of methods for its detection and control .
Propiedades
IUPAC Name |
2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCGQJHMUYGLU-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranitidine-d6 Impurity B |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.